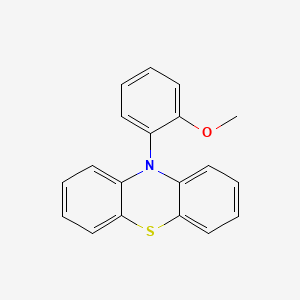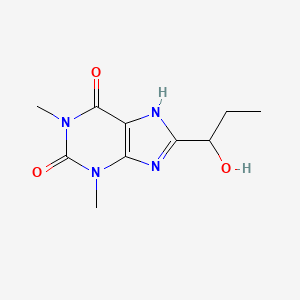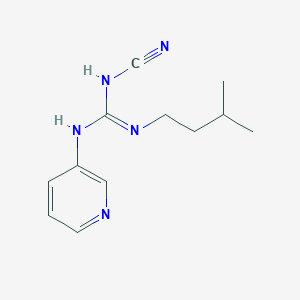![molecular formula C17H14N2O3 B14593997 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one CAS No. 61298-24-6](/img/structure/B14593997.png)
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 4-position and a 4-nitrophenylmethyl substituent at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Nitrophenylmethyl Group: The 4-nitrophenylmethyl group can be attached to the 1-position through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-nitrophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Methyl-1-[(4-aminophenyl)methyl]quinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylquinolin-2(1H)-one: Lacks the 4-nitrophenylmethyl group, resulting in different biological activities.
1-[(4-Nitrophenyl)methyl]quinolin-2(1H)-one: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological properties.
4-Nitroquinoline-2(1H)-one: Lacks the 4-methyl and 1-[(4-nitrophenyl)methyl] groups, leading to different chemical and biological characteristics.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one is unique due to the presence of both the 4-methyl and 1-[(4-nitrophenyl)methyl] groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these substituents enhances its versatility as a building block in synthetic chemistry and its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
61298-24-6 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
4-methyl-1-[(4-nitrophenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-12-10-17(20)18(16-5-3-2-4-15(12)16)11-13-6-8-14(9-7-13)19(21)22/h2-10H,11H2,1H3 |
InChI-Schlüssel |
AANKINNYEZPZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


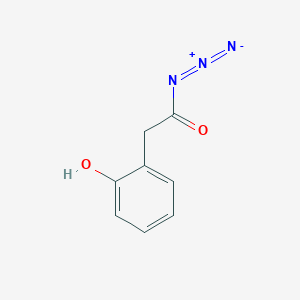

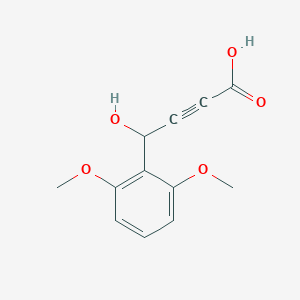
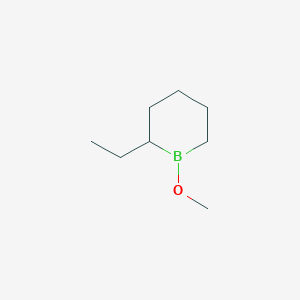
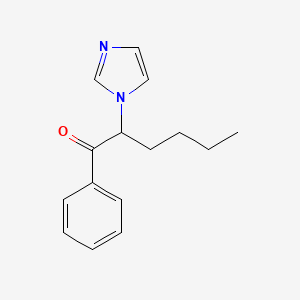
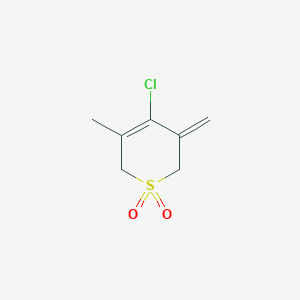

![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
